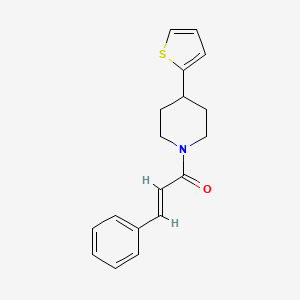

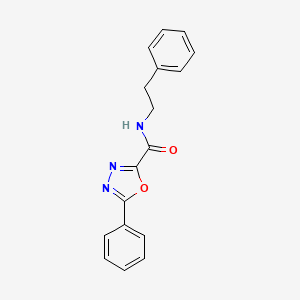

1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-diones are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry .

Synthesis Analysis

Pyrrolidine-2,5-diones can be synthesized via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines . The synthesis process typically involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine-2,5-diones, such as the well-known 1-bromopyrrolidine-2,5-dione (NBS), are commonly used halogenation reagents . The chemical reactions involving these compounds are influenced by steric factors, and the different stereoisomers and spatial orientation of substituents can lead to different biological profiles of drug candidates .科学的研究の応用

Synthesis and Structural Analysis

1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione, as part of the broader class of saturated aza-heterocycles, is significant in the synthesis of bioactive compounds and therapeutic agents. Saturated aza-heterocycles, including ethyl amines, azetidines, and pyrrolidines, are fundamental building blocks in drug discovery due to their presence in many approved drugs. The development of methods for the functionalization of the α-methylene C–H bonds of these compounds, especially in an enantioselective manner, is crucial for their application in medicinal chemistry. The enantioselective α-C–H coupling of a wide range of amines, including azetidines, through palladium(II)-catalyzed processes, highlights the versatility and potential of these compounds in synthesizing enantioenriched structures, which are pivotal in drug discovery and development (Jain et al., 2016).

Biological and Chemical Properties

The synthesis of functionalized spirooxindole pyrrolidine derivatives from pyrrolidine-2,5-diones showcases the chemical diversity and potential biological activity of these compounds. These derivatives are synthesized through 1,3-dipolar cycloaddition reactions, with the resulting compounds exhibiting significant in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This demonstrates the potential of pyrrolidine-2,5-dione derivatives in the development of new therapeutic agents (Haddad et al., 2015).

Furthermore, studies on the equilibrium geometry, vibrational spectra, and electronic structure of Mannich base derivatives of pyrrolidine-2,5-dione reveal their antioxidant activity. Detailed computational analyses help understand the structure-property relationships, which are crucial for designing compounds with desired biological activities (Boobalan et al., 2014).

Pharmacological Applications

Research into the regioselective synthesis and stereochemical structure of dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones reveals compounds with potential anti-tumor properties. This emphasizes the role of pyrrolidine-2,5-dione derivatives in the development of new anticancer drugs, showcasing their application in targeting various cancer cell lines (Girgis, 2009).

作用機序

While the exact mechanism of action for “1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is not specified in the retrieved papers, pyrrolidine-2,5-dione derivatives have been found to exhibit anticonvulsant and antinociceptive activities . These activities are often associated with the inhibition of voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) .

将来の方向性

Pyrrolidine-2,5-dione derivatives, including “1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione”, hold promise for the development of new drugs for the treatment of various human diseases . Future research could focus on further optimizing these compounds to improve their biological activity against specific targets .

特性

IUPAC Name |

1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c18-14-6-7-15(19)17(14)13-10-16(11-13)22(20,21)9-8-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDRVSOJZKEBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2760510.png)

![6-Acetyl-2-(3-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2760514.png)

![Tert-butyl N-[(5-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2760515.png)

![4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B2760517.png)

![5-Ethoxy-2-[(5-methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B2760523.png)